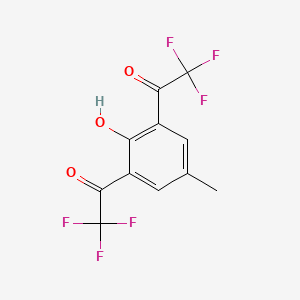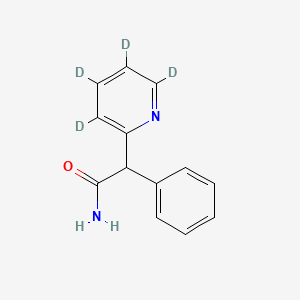![molecular formula C18H23N6O16P3 B13722939 [[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [[2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. It features a purine base, a sugar moiety, and multiple phosphate groups, making it a versatile compound for biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the sugar moiety. The purine base is typically synthesized through a series of reactions involving amination and oxidation. The sugar moiety is prepared through selective protection and deprotection of hydroxyl groups. The final step involves the phosphorylation of the sugar moiety and the coupling of the purine base to form the desired compound .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The purine base can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the sugar moiety.
Substitution: The phosphate groups can be substituted with other functional groups to create analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and phosphorylating agents like phosphorus oxychloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
Major products formed from these reactions include various phosphorylated derivatives and analogs with modified purine bases or sugar moieties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, the compound is used to study enzyme-substrate interactions and nucleotide metabolism. Its structural similarity to natural nucleotides makes it a valuable tool for probing biochemical pathways .
Medicine
In medicine, the compound has potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of viral infections and cancer .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The purine base binds to active sites on enzymes, inhibiting their activity or altering their function. The phosphate groups play a crucial role in the compound’s ability to mimic natural nucleotides, allowing it to participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure but with different functional groups.
Guanosine triphosphate (GTP): Another nucleotide analog with a different purine base.
Cytidine triphosphate (CTP): Contains a different pyrimidine base but similar phosphate groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo various chemical transformations. Its structural complexity and versatility make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C18H23N6O16P3 |
|---|---|
Molecular Weight |
672.3 g/mol |
IUPAC Name |
[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13+,14+,17-/m1/s1 |
InChI Key |
NYWDUFBXCCSYMK-QSQDLQJYSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester](/img/structure/B13722864.png)
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)




![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)




![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)


